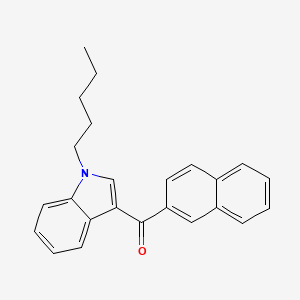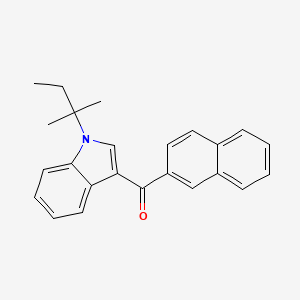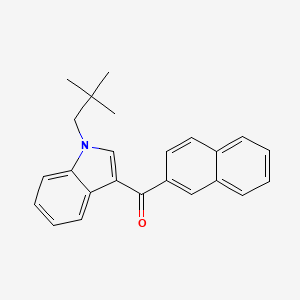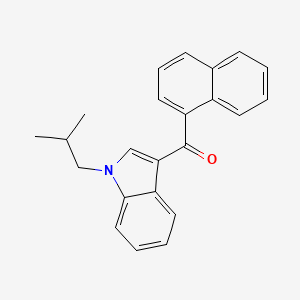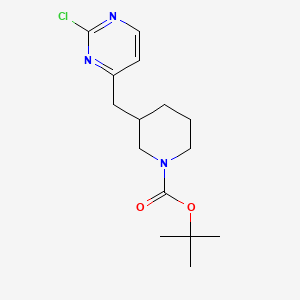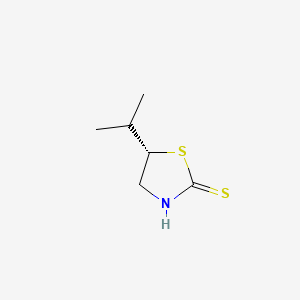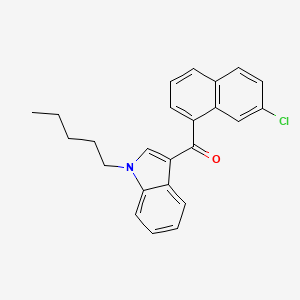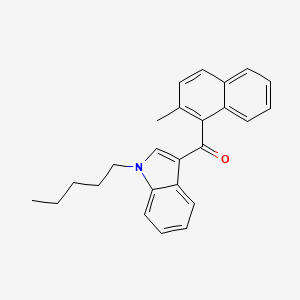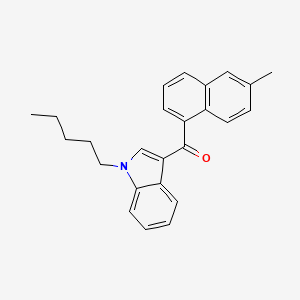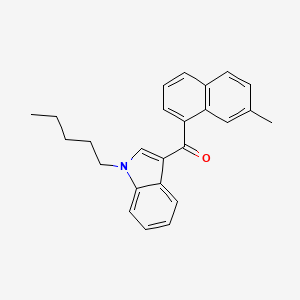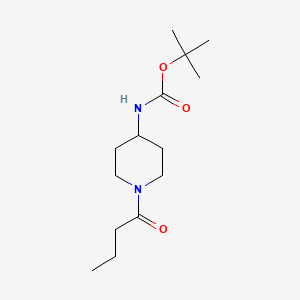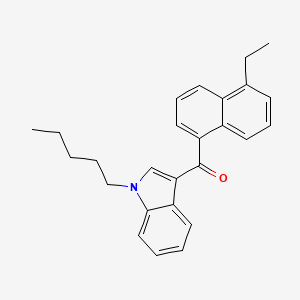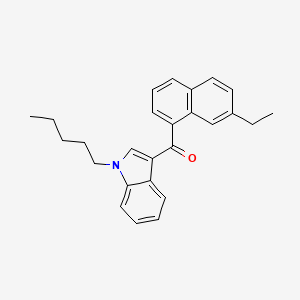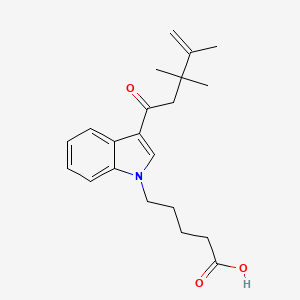
UR-144 Degradant N-pentanoic acid metabolite
Übersicht
Beschreibung
UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144 . It is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor over the central CB1 receptor .
Synthesis Analysis
The synthetic cannabinoid UR-144 was incubated with the fungus Cunninghamella elegans for 72 hours, and the resulting metabolites were chromatographically separated . Six fractions were collected and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy . UR-144 was also incubated with human liver microsomes (HLM), and the liquid chromatography-high resolution mass spectrometry analysis was performed on the HLM metabolites with the characterized fungal metabolites as reference standards .Chemical Reactions Analysis
The results indicate that the fungus is capable of producing human-relevant metabolites including the exact isomers . Of these metabolites, dihydroxy metabolite, carboxy and hydroxy metabolites, and a hydroxy and ketone metabolite were identified in HLM incubation .Wissenschaftliche Forschungsanwendungen
Analytical Techniques for Detection in Urine : A study by Berg et al. (2016) demonstrated the use of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for determining synthetic cannabinoids and their metabolites, including UR-144 degradant N-pentanoic acid, in urine. This research highlights the methods' effectiveness in forensic cases, particularly for confirming synthetic cannabinoids use after a positive immunoassay screening result (Berg et al., 2016).
Enzyme-Linked Immunosorbent Assay (ELISA) : Mohr et al. (2014) described an ELISA designed to detect UR-144 by targeting its pentanoic acid metabolite in human urine. This method was validated against liquid chromatography-tandem mass spectrometry, showing accuracy, sensitivity, and specificity of 100% at the assay's cutoff (Mohr et al., 2014).
Detection in Hair Samples : Park et al. (2014) developed a quantitative method to determine UR-144 and its metabolites in hair. The study underscores the importance of identifying metabolites in hair as proof of synthetic cannabinoids use, which can distinguish active use from passive exposure (Park et al., 2014).
Metabolic Profile Studies : Wohlfarth et al. (2013) investigated XLR-11 metabolism to identify major urinary targets for forensic and clinical investigations. They found that UR-144 pentanoic acid was one of the major metabolites, highlighting its relevance in documenting XLR-11 intake (Wohlfarth et al., 2013).
Zukünftige Richtungen
The future directions of research on UR-144 Degradant N-pentanoic acid metabolite could include further characterization of its physical and chemical properties, mechanism of action, and safety profile. Additionally, more research could be done to understand its metabolism and the exact structures of its metabolites .
Eigenschaften
IUPAC Name |
5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJJMLBDDTMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043152 | |
| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UR-144 Degradant N-pentanoic acid metabolite | |
CAS RN |
1630022-97-7 | |
| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



